CGP36216

Beschreibung

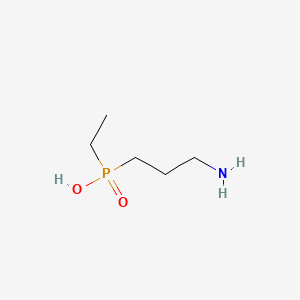

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-aminopropyl(ethyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO2P/c1-2-9(7,8)5-3-4-6/h2-6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCIPYZWXPUGRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(CCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of CGP36216

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP36216 is a selective antagonist of the γ-aminobutyric acid type B (GABA-B) receptor, exhibiting a preferential mechanism of action at presynaptic sites. By inhibiting the autoreceptor-mediated negative feedback on GABA release, this compound enhances GABAergic transmission. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and functional consequences of this compound's antagonism of GABA-B receptors. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the GABAergic system.

Introduction to GABA-B Receptors and this compound

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its effects are mediated by two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors. GABA-B receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability.[1] They are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits.[2] The GABA-B1 subunit is responsible for ligand binding, while the GABA-B2 subunit is crucial for G-protein coupling and signaling.[2]

GABA-B receptors are located on both presynaptic and postsynaptic membranes. Postsynaptic GABA-B receptors, when activated, lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in a slow, prolonged hyperpolarization of the neuron.[2] Presynaptic GABA-B receptors, which include both autoreceptors on GABAergic terminals and heteroreceptors on glutamatergic and other terminals, act to inhibit neurotransmitter release by suppressing voltage-gated calcium channels.[3]

This compound, with the chemical name (3-aminopropyl)ethylphosphinic acid, is a phosphinic acid derivative that acts as a competitive antagonist at the GABA-B receptor. A key feature of this compound is its selectivity for presynaptic GABA-B receptors over their postsynaptic counterparts.[4] This selectivity allows for the targeted modulation of neurotransmitter release without directly affecting postsynaptic membrane potential.

Mechanism of Action of this compound

Competitive Antagonism at Presynaptic GABA-B Receptors

This compound exerts its effects by competing with the endogenous agonist GABA for the binding site on the GABA-B1 subunit of presynaptic GABA-B receptors. By binding to the receptor without activating it, this compound prevents GABA from exerting its inhibitory influence on neurotransmitter release. This leads to a disinhibition of the presynaptic terminal, resulting in an increased release of neurotransmitters.

Downstream Signaling Pathways

The antagonism of presynaptic GABA-B receptors by this compound primarily affects the G-protein signaling cascade. Normally, agonist binding to presynaptic GABA-B receptors activates Gi/o proteins. The βγ subunits of these G-proteins then directly interact with and inhibit voltage-gated Ca2+ channels (N-type and P/Q-type), reducing calcium influx and consequently vesicular neurotransmitter release. The αi/o subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.

By blocking this cascade, this compound prevents the inhibition of voltage-gated calcium channels, thereby maintaining calcium influx upon neuronal depolarization and facilitating neurotransmitter release.

Figure 1: Signaling pathway of presynaptic GABA-B receptor antagonism by this compound.

Quantitative Data

The antagonistic properties of this compound have been quantified in various experimental preparations. The following tables summarize key quantitative data.

| Parameter | Value | Species | Preparation | Agonist | Reference |

| pA2 | 3.9 ± 0.1 | Rat | Neocortical preparations | Baclofen | [4] |

| IC50 | 43 µM | Rat | Electrically stimulated brain slices | Endogenous GABA | [4] |

Table 1: Antagonist Potency of this compound

-

pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The pA2 value for this compound was determined by Schild analysis.

-

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half. In this context, it represents the concentration of this compound that causes a 50% increase in [3H]GABA release by blocking presynaptic autoreceptors.

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp in Rat Brain Slices

This protocol is designed to measure the effect of this compound on postsynaptic currents, demonstrating its lack of effect on postsynaptic GABA-B receptor-mediated hyperpolarization.

4.1.1. Slice Preparation

-

Anesthetize a young adult rat according to approved animal care protocols.

-

Perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, and 2 MgSO4.

-

Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices containing the region of interest (e.g., neocortex or hippocampus) using a vibratome in ice-cold aCSF.

-

Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.

4.1.2. Recording

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.

-

Perform whole-cell patch-clamp recordings from visually identified neurons using borosilicate glass pipettes (3-5 MΩ resistance).

-

The internal pipette solution should contain (in mM): 130 K-gluconate, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, adjusted to pH 7.3 with KOH.

-

Record membrane potential or currents in current-clamp or voltage-clamp mode, respectively.

-

To assess postsynaptic GABA-B receptor function, apply the GABA-B agonist baclofen (e.g., 20 µM) to induce a hyperpolarization or an outward current.

-

After establishing a stable baseline response to baclofen, co-apply this compound (up to 1 mM) with baclofen to determine if it antagonizes the postsynaptic effect.[4]

4.1.3. Data Analysis

-

Measure the amplitude of the baclofen-induced hyperpolarization or outward current in the absence and presence of this compound.

-

A lack of significant reduction in the baclofen-induced response in the presence of this compound indicates its ineffectiveness at postsynaptic GABA-B receptors.

Neurotransmitter Release Assay: [3H]GABA Release from Synaptosomes

This protocol measures the effect of this compound on the release of pre-loaded [3H]GABA from isolated nerve terminals (synaptosomes), demonstrating its action on presynaptic autoreceptors.

4.2.1. Synaptosome Preparation

-

Homogenize rat cortical tissue in ice-cold 0.32 M sucrose.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 17,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

-

Resuspend the synaptosomal pellet in a physiological buffer.

4.2.2. [3H]GABA Loading and Release

-

Incubate the synaptosomes with [3H]GABA (e.g., 0.1 µM) for a period to allow for uptake into the nerve terminals.

-

Wash the synaptosomes to remove extracellular [3H]GABA.

-

Aliquot the loaded synaptosomes into superfusion chambers and perfuse with a physiological buffer.

-

Collect baseline fractions to measure spontaneous [3H]GABA release.

-

Stimulate neurotransmitter release by depolarization, typically by increasing the potassium concentration in the perfusion buffer (e.g., to 15 mM).

-

Apply this compound at various concentrations to the perfusion buffer before and during the depolarization step.

-

Collect fractions throughout the experiment and quantify the amount of [3H]GABA in each fraction using liquid scintillation counting.

4.2.3. Data Analysis

-

Calculate the fractional release of [3H]GABA for each collected sample.

-

Determine the effect of this compound on both spontaneous and evoked [3H]GABA release. An increase in evoked release in the presence of this compound indicates antagonism of presynaptic GABA-B autoreceptors.

-

Construct a concentration-response curve for this compound to determine its IC50 value for enhancing GABA release.

References

- 1. benchchem.com [benchchem.com]

- 2. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pa2 determination | PPTX [slideshare.net]

- 4. Measurement of release of endogenous GABA and catabolites of [3H]GABA from synaptosomal preparations using ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

CGP 36216: A Technical Guide to a Selective Presynaptic GABA-B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 36216 is a phosphinic acid analogue of GABA that functions as a selective antagonist of GABA-B receptors. A significant body of research has demonstrated its preferential activity at presynaptic GABA-B autoreceptors, which regulate the release of GABA, as opposed to postsynaptic receptors that mediate slow inhibitory postsynaptic potentials. This selectivity makes CGP 36216 a valuable pharmacological tool for dissecting the distinct roles of presynaptic and postsynaptic GABA-B receptor populations in neuronal signaling and for investigating their therapeutic potential in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the pharmacological properties of CGP 36216, including its binding affinity and functional potency, detailed experimental protocols for its characterization, and a review of its effects in in-vitro and in-vivo models.

Introduction to CGP 36216

CGP 36216, with the chemical name (3-Aminopropyl)ethylphosphinic acid, is a competitive antagonist at the GABA-B receptor. Its defining characteristic is its selectivity for presynaptic GABA-B receptors. While it demonstrates clear antagonistic effects on the modulation of neurotransmitter release, it is notably ineffective at blocking postsynaptic GABA-B receptor-mediated events, such as baclofen-induced hyperpolarization, even at high concentrations.[1] This profile distinguishes it from other broad-spectrum GABA-B antagonists and positions it as a specific tool for studying the physiological and pathophysiological roles of presynaptic GABA-B autoreceptors and heteroreceptors.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for CGP 36216 and provide a comparison with other commonly used GABA-B receptor antagonists. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions. Direct comparison should, therefore, be made with caution.

Table 1: Binding Affinity and Potency of CGP 36216

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| Ki | 0.3 µM | Rat Brain | Radioligand Binding | [2] |

| IC50 | 43 µM | Rat Neocortical Slices | [3H]GABA Release | [1] |

| pA2 | 3.9 ± 0.1 | Rat Neocortical Slices | Electrophysiology (antagonism of baclofen-induced depression of spontaneous discharges) | [1][3] |

Table 2: Comparative Pharmacology of GABA-B Receptor Antagonists

| Compound | Ki (nM) | IC50 (nM) | pA2 | Selectivity |

| CGP 36216 | 300[2] | 43,000 (for [3H]GABA release)[1] | 3.9[1][3] | Presynaptic |

| CGP 55845 | 4.5[4] | 5 | - | Pre- and Postsynaptic |

| CGP 54626 | - | - | - | Pre- and Postsynaptic |

| Saclofen | - | - | 5.3[3] | Pre- and Postsynaptic |

| CGP 35348 | - | - | - | Pre- and Postsynaptic |

Mechanism of Action and Signaling Pathway

CGP 36216 acts as a competitive antagonist at the orthosteric binding site of the GABA-B receptor, preventing the endogenous ligand GABA from binding and activating the receptor. Presynaptic GABA-B receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit neurotransmitter release. They achieve this by inhibiting voltage-gated calcium channels (VGCCs) and activating inwardly rectifying potassium channels (GIRKs), which leads to a reduction in calcium influx and hyperpolarization of the presynaptic terminal, respectively. By blocking these receptors, CGP 36216 disinhibits the presynaptic terminal, leading to an increase in neurotransmitter release.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antagonist activity and selectivity of CGP 36216.

Radioligand Binding Assay for GABA-B Receptor Affinity

This protocol determines the binding affinity (Ki) of CGP 36216 for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Rat brain tissue

-

[3H]GABA or a specific GABA-B antagonist radioligand (e.g., [3H]CGP 54626)

-

CGP 36216 and other test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Homogenizer, centrifuges, filtration apparatus, scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in fresh binding buffer and recentrifugation. Repeat this wash step at least three times to remove endogenous GABA.

-

Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In test tubes, combine the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of CGP 36216 or other competing ligands.

-

For total binding, omit the competing ligand. For non-specific binding, include a high concentration of a non-labeled GABA-B agonist (e.g., 1 mM baclofen).

-

Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 20-30 minutes).

-

-

Termination and Detection:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[3H]GABA Release Assay for Presynaptic Activity

This functional assay measures the effect of CGP 36216 on the release of pre-loaded [3H]GABA from brain slices, providing a measure of its activity at presynaptic autoreceptors.

Materials:

-

Rat neocortical or hippocampal slices (300-400 µm thick)

-

[3H]GABA

-

Artificial cerebrospinal fluid (aCSF)

-

High-potassium aCSF (for depolarization)

-

CGP 36216 and other test compounds

-

Superfusion system, scintillation counter

Procedure:

-

Slice Preparation and Loading:

-

Prepare brain slices using a vibratome and allow them to recover in oxygenated aCSF.

-

Incubate the slices in aCSF containing [3H]GABA (e.g., 50 nM) for 30 minutes to allow for uptake into GABAergic terminals.

-

-

Superfusion and Sample Collection:

-

Transfer the slices to a superfusion chamber and perfuse with oxygenated aCSF at a constant flow rate.

-

Collect fractions of the superfusate at regular intervals (e.g., every 2-5 minutes).

-

-

Stimulation and Drug Application:

-

After a baseline period, stimulate neurotransmitter release by switching to high-potassium aCSF for a short duration (e.g., 2 minutes). This is the first stimulation (S1).

-

Following a washout period, apply CGP 36216 or other test compounds in the aCSF.

-

Apply a second stimulation (S2) with high-potassium aCSF in the presence of the drug.

-

-

Radioactivity Measurement and Data Analysis:

-

Measure the radioactivity in each collected fraction using a scintillation counter.

-

Calculate the fractional release of [3H]GABA for each sample.

-

Determine the S2/S1 ratio, which represents the effect of the drug on stimulated release. An increase in the S2/S1 ratio indicates that the antagonist has blocked presynaptic autoreceptors, leading to enhanced GABA release.

-

Generate concentration-response curves to determine the IC50 value of CGP 36216.[1]

-

Electrophysiological Assay for Presynaptic vs. Postsynaptic Selectivity (Paired-Pulse Depression)

This protocol uses whole-cell patch-clamp recordings to assess the effect of CGP 36216 on paired-pulse depression (PPD) of inhibitory postsynaptic currents (IPSCs), a phenomenon mediated by presynaptic GABA-B autoreceptors. The lack of effect on postsynaptic baclofen-induced currents demonstrates selectivity.

Materials:

-

Brain slices (e.g., hippocampus or cortex)

-

aCSF

-

Patch-clamp recording setup (amplifier, micromanipulators, microscope)

-

Stimulating and recording electrodes

-

CGP 36216, baclofen, and other relevant pharmacological agents

Procedure:

-

Slice Preparation and Recording:

-

Prepare brain slices and place them in a recording chamber continuously perfused with oxygenated aCSF.

-

Establish whole-cell patch-clamp recordings from pyramidal neurons.

-

-

Paired-Pulse Depression Protocol:

-

Place a stimulating electrode in a location that evokes monosynaptic IPSCs in the recorded neuron.

-

Apply pairs of stimuli with varying inter-stimulus intervals (e.g., 50-500 ms).

-

Record the amplitudes of the first (IPSC1) and second (IPSC2) IPSCs.

-

Calculate the paired-pulse ratio (PPR = IPSC2/IPSC1). A PPR less than 1 indicates PPD.

-

-

Drug Application and Measurement:

-

Bath-apply CGP 36216 and repeat the paired-pulse stimulation protocol. An increase in the PPR towards 1 indicates that the antagonist has blocked the presynaptic GABA-B autoreceptors responsible for PPD.

-

-

Postsynaptic Selectivity Test:

-

In the same or a different set of neurons, bath-apply the GABA-B agonist baclofen to induce an outward current (hyperpolarization) mediated by postsynaptic GABA-B receptors.

-

After establishing a stable baclofen-induced current, co-apply CGP 36216. The lack of reversal of the baclofen-induced current demonstrates the inactivity of CGP 36216 at postsynaptic GABA-B receptors.[1]

-

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the logical basis for determining the selectivity of CGP 36216.

In-Vivo Effects and Therapeutic Potential

In animal models, CGP 36216 has been shown to have a range of effects consistent with the blockade of presynaptic GABA-B receptors. For instance, intra-ventral tegmental area (VTA) administration of CGP 36216 has been demonstrated to abolish the conditioned place preference induced by morphine in rats, suggesting a role for presynaptic GABA-B receptors in the rewarding effects of opioids.[2] Such findings highlight the potential of selective presynaptic GABA-B receptor antagonists in the treatment of substance use disorders. Furthermore, by enhancing neurotransmitter release in specific brain circuits, these compounds may have therapeutic applications in cognitive disorders, depression, and anxiety.

Conclusion

CGP 36216 is a well-characterized and selective presynaptic GABA-B receptor antagonist. Its unique pharmacological profile makes it an indispensable tool for elucidating the specific functions of presynaptic GABA-B receptors in regulating synaptic transmission and plasticity. The detailed experimental protocols provided in this guide offer a framework for its further investigation. The continued study of CGP 36216 and the development of other selective presynaptic GABA-B modulators hold significant promise for advancing our understanding of GABAergic neurotransmission and for the development of novel therapeutics for a range of central nervous system disorders.

References

- 1. CGP 36216 is a selective antagonist at GABA(B) presynaptic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the binding of [3H]CGP54626 to GABAB receptors in the male bullfrog (Rana catesbeiana) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antagonism at GABAB receptors by saclofen and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

The Discovery and Development of CGP36216: A Selective Presynaptic GABA(B) Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CGP36216, chemically identified as (3-aminopropyl)ethylphosphinic acid, is a selective antagonist of presynaptic gamma-aminobutyric acid type B (GABA(B)) receptors. Developed by Ciba-Geigy (now Novartis), it emerged from a research program focused on creating phosphinic acid analogues of GABA. Unlike the agonist action of many GABA analogues, the substitution of the carboxylic acid group with an ethylphosphinic acid moiety conferred antagonist properties. Preclinical studies have established this compound as a valuable pharmacological tool for investigating the role of presynaptic GABA(B) autoreceptors and heteroreceptors in neurotransmitter release. This technical guide provides a comprehensive overview of the discovery, history, and development of this compound, including its mechanism of action, key experimental data, and the methodologies employed in its characterization.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting through ionotropic GABA(A) and metabotropic GABA(B) receptors. GABA(B) receptors, which are G-protein coupled receptors, are located both presynaptically and postsynaptically. Presynaptic GABA(B) receptors act as autoreceptors to inhibit GABA release or as heteroreceptors to modulate the release of other neurotransmitters. The development of selective antagonists for these receptors has been crucial in elucidating their physiological and pathophysiological roles. This compound is one such antagonist, demonstrating selectivity for presynaptic GABA(B) receptors over their postsynaptic counterparts.

Discovery and History

The development of this compound can be traced back to the exploration of phosphinic acid analogues of GABA by scientists at Ciba-Geigy in the 1990s. A key publication by Froestl and colleagues in 1995 detailed the synthesis and characterization of a series of these compounds, demonstrating that while some were potent GABA(B) agonists, others, including those with larger alkyl substitutions on the phosphinic acid group, acted as antagonists.[1] Although the specific synthesis of this compound is not explicitly detailed in readily available literature, it is highly probable that it was first synthesized and characterized as part of this extensive research program. The "CGP" designation in its name is consistent with other compounds developed by Ciba-Geigy.

Subsequent research, most notably by Ong et al. in 2001, firmly established the pharmacological profile of this compound as a selective presynaptic GABA(B) receptor antagonist.[2] This study provided the foundational quantitative data on its potency and selectivity, which has since been widely cited.

Mechanism of Action

This compound exerts its effects by competitively binding to presynaptic GABA(B) receptors, thereby blocking the inhibitory actions of endogenous GABA. Presynaptic GABA(B) receptors are coupled to Gi/o proteins. Their activation by GABA leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, the inhibition of voltage-gated calcium channels (VGCCs), and the activation of inwardly rectifying potassium (GIRK) channels.[3][4] By antagonizing these receptors, this compound prevents these downstream signaling events. This disinhibition results in an increased influx of calcium through VGCCs upon neuronal depolarization, leading to enhanced neurotransmitter release.

Signaling Pathway of Presynaptic GABA(B) Receptor Antagonism by this compound

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Species | Preparation | Reference |

| IC₅₀ for increasing [³H]GABA release | 43 µM | Rat | Electrically stimulated brain slices | [2] |

| pA₂ for antagonism of baclofen | 3.9 ± 0.1 | Rat | Neocortical preparations | [2] |

Table 2: Baclofen Potency in the Presence of this compound

| Parameter | Value | Species | Preparation | Reference |

| EC₅₀ for baclofen-induced depression of spontaneous discharges | 6 µM | Rat | Neocortical preparations | [2] |

Experimental Protocols

Electrophysiology in Rat Neocortical Slices

This protocol, based on the methods described by Ong et al. (2001), is used to assess the effect of compounds on neuronal activity.[2]

-

Slice Preparation: Male Sprague-Dawley rats are decapitated, and the brain is rapidly removed and placed in ice-cold, oxygenated Krebs solution. Coronal slices (400-500 µm thick) of the neocortex are prepared using a vibratome.

-

Incubation: Slices are incubated in Mg²⁺-free Krebs solution, gassed with 95% O₂ / 5% CO₂, for at least 1 hour before recording.

-

Recording: A single slice is transferred to a recording chamber and continuously perfused with Mg²⁺-free Krebs solution at a constant temperature. Extracellular recordings of spontaneous neuronal discharges are made using glass microelectrodes filled with NaCl solution.

-

Drug Application: Test compounds (e.g., baclofen, this compound) are applied via the perfusion solution. The frequency of spontaneous discharges is measured before, during, and after drug application.

-

Data Analysis: The concentration-dependent effects of agonists and the antagonistic properties of compounds like this compound are determined. The pA₂ value, a measure of antagonist potency, is calculated using a Schild plot.

[³H]GABA Release from Brain Slices

This assay, as described by Ong et al. (2001), measures the effect of drugs on neurotransmitter release.[2]

-

Slice Preparation and Loading: Neocortical slices are prepared as described above. They are then incubated with [³H]GABA to allow for its uptake into GABAergic nerve terminals.

-

Superfusion: The slices are placed in a superfusion chamber and continuously perfused with Krebs solution.

-

Stimulation: The slices are electrically stimulated at set intervals to evoke neurotransmitter release.

-

Fraction Collection: The superfusate is collected in fractions, and the amount of [³H]GABA in each fraction is determined by liquid scintillation counting.

-

Drug Application: Test compounds are added to the superfusion medium before and during the stimulation periods.

-

Data Analysis: The effect of the test compound on the evoked release of [³H]GABA is calculated. The IC₅₀ value, the concentration of the antagonist that causes a 50% increase in neurotransmitter release, is determined.

Experimental Workflow

Preclinical and Clinical Development

This compound has been primarily used as a research tool in preclinical studies to investigate the role of presynaptic GABA(B) receptors in various physiological and pathological processes, including anxiety and fear memory. To date, there is no publicly available information to suggest that this compound has entered clinical trials for any indication. However, related compounds from the same chemical class, such as CGP36742 (SGS742), have been investigated in clinical trials for cognitive impairment.

Conclusion

This compound is a selective and potent antagonist of presynaptic GABA(B) receptors that has played a significant role in advancing our understanding of GABAergic neurotransmission. Its discovery and characterization by Ciba-Geigy have provided the scientific community with a valuable tool for dissecting the complex roles of presynaptic GABA(B) autoreceptors and heteroreceptors. While its therapeutic potential remains unexplored in a clinical setting, the foundational research on this compound and related compounds continues to inform the development of novel therapeutics targeting the GABA(B) receptor system.

References

- 1. Electrophysiological recording from brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CGP 36216 is a selective antagonist at GABA(B) presynaptic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP36216 is a selective antagonist of the presynaptic gamma-aminobutyric acid type B (GABA-B) receptor. Its ability to modulate inhibitory neurotransmission has made it a valuable tool in neuroscience research. This technical guide provides a comprehensive overview of the primary research applications of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and its effects on signaling pathways.

Core Mechanism of Action

This compound exerts its effects by selectively blocking presynaptic GABA-B autoreceptors. These receptors are G-protein coupled receptors that, when activated by GABA, inhibit further GABA release. By antagonizing these receptors, this compound effectively disinhibits the presynaptic terminal, leading to an increase in the release of GABA. This selective action at the presynaptic site, with little to no effect on postsynaptic GABA-B receptors, allows researchers to dissect the specific roles of presynaptic GABA-B receptor function in various physiological and pathological processes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a reference for its potency and efficacy in various experimental settings.

| Parameter | Value | Species | Tissue/System | Reference |

| Binding Affinity (Ki) | 0.3 µM | - | GABA-B Receptor | [1] |

| Functional Antagonism (pA2) | 3.9 ± 0.1 | Rat | Neocortical Preparations | [2] |

| Assay | Parameter | Value | Species | Preparation | Reference |

| [3H]GABA Release | IC50 | 43 µM | Rat | Electrically stimulated brain slices | [2][3] |

| Spontaneous Discharge Depression (by Baclofen) | EC50 | 6 µM | Rat | Neocortical Preparations | [2][3] |

| Application | Species | Route of Administration | Dose | Effect | Reference |

| Abolition of Morphine-Induced Conditioned Place Preference | Rat | Intra-Ventral Tegmental Area (VTA) | 20 µg/Rat | Abolishes CPP | [1] |

| Induction of Fear Generalization | Mouse | Intracerebroventricular (ICV) | 1 mM, 2 mM, 3 mM | Generalization of contextual fear | [4] |

| Induction of Fear Generalization | Mouse | Intra-hippocampal (dorsal or ventral) | - | Generalization of contextual fear | [5] |

Signaling Pathways and Experimental Workflows

This compound, by antagonizing presynaptic GABA-B receptors, modulates downstream signaling cascades. The primary mechanism involves the prevention of the inhibition of adenylyl cyclase and the modulation of ion channel activity.

Presynaptic GABA-B Receptor Signaling Cascade

Activation of presynaptic GABA-B receptors by GABA leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. It also leads to the inhibition of voltage-gated calcium channels (N-type and P/Q-type) and the activation of inwardly rectifying potassium (GIRK) channels. This compound blocks these effects.

Experimental Workflow: Contextual Fear Generalization Study

A primary application of this compound is in the study of fear memory and its generalization. The following workflow illustrates a typical experimental design.

Detailed Experimental Protocols

Radioligand Binding Assay for Ki Determination

Objective: To determine the binding affinity (Ki) of this compound for the GABA-B receptor.

Materials:

-

Rat brain membranes (e.g., cortical)

-

[3H]-GABA or other suitable radioligand

-

This compound

-

Baclofen (for non-specific binding determination)

-

Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4)

-

Scintillation fluid and counter

-

Glass fiber filters

Protocol:

-

Prepare rat brain membranes by homogenization and centrifugation.

-

Resuspend the membrane pellet in binding buffer to a final protein concentration of approximately 1 mg/mL.

-

Set up a competition binding assay in triplicate with a fixed concentration of radioligand (e.g., [3H]-GABA) and varying concentrations of unlabeled this compound.

-

Include tubes for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled agonist like baclofen).

-

Incubate the tubes at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for GABA Release

Objective: To measure the effect of this compound on extracellular GABA levels in a specific brain region.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

HPLC system with electrochemical or fluorescence detection for GABA analysis

-

Anesthetized or freely moving rat/mouse

Protocol:

-

Implant a microdialysis guide cannula into the target brain region (e.g., hippocampus, prefrontal cortex) of the animal using stereotaxic surgery.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Continue to collect dialysate samples to measure changes in GABA levels post-drug administration.

-

Analyze the GABA concentration in the dialysate samples using HPLC.

-

Express the results as a percentage change from the baseline GABA levels.

Other Primary Research Applications

Beyond fear and anxiety, this compound has been utilized in other areas of neuroscience research:

-

Cognitive Enhancement: By modulating GABAergic transmission, this compound has been investigated for its potential to enhance cognitive functions, particularly in models of cognitive impairment.

-

Neuropathic Pain: Research has explored the role of presynaptic GABA-B receptors in the pathophysiology of neuropathic pain, with this compound used to probe these mechanisms.

-

Addiction: The involvement of the GABAergic system in the rewarding and reinforcing effects of drugs of abuse has been studied using this compound, particularly in models of cocaine and opioid self-administration.

Conclusion

This compound is a potent and selective tool for investigating the role of presynaptic GABA-B receptors in the central nervous system. Its utility in a range of in vitro and in vivo experimental paradigms has significantly contributed to our understanding of GABAergic modulation of synaptic transmission and its implications for various neurological and psychiatric conditions. This guide provides a foundational resource for researchers utilizing this compound in their studies.

References

- 1. Hippocampal GABAB(1a) Receptors Constrain Generalized Contextual Fear - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CGP 36216 is a selective antagonist at GABA(B) presynaptic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vivo microdialysis study of GABA(A) and GABA(B) receptors modulating the glutamate receptor/NO/cyclic GMP pathway in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cocaine Self-Administration Produces Long-Lasting Alterations in Dopamine Transporter Responses to Cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

The GABAB Receptor Antagonist CGP36216: An In-Depth Technical Guide on its Effects on Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of CGP36216, a selective antagonist of presynaptic Gamma-Aminobutyric Acid type B (GABAB) receptors, on neuronal excitability. By blocking the autoinhibitory feedback mechanism of GABA, this compound enhances GABA release, thereby modulating synaptic transmission and neuronal firing. This document details the mechanism of action of this compound, presents quantitative data from key experimental findings in structured tables, and provides detailed protocols for the methodologies cited. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its neuropharmacological profile. This guide is intended for researchers, scientists, and professionals in drug development investigating the therapeutic potential of modulating GABAB receptor function.

Introduction

Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, crucial for maintaining the balance between neuronal excitation and inhibition.[1] Its effects are mediated by two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors.[2] GABAB receptors, which are G-protein coupled receptors (GPCRs), are located both presynaptically and postsynaptically and play a significant role in fine-tuning neuronal excitability and synaptic transmission.[3][4]

Presynaptic GABAB receptors function as autoreceptors, responding to GABA in the synaptic cleft by inhibiting further GABA release. This negative feedback loop is a critical mechanism for regulating the strength and duration of inhibitory signals. This compound is a potent and selective antagonist of these presynaptic GABAB receptors, with markedly less activity at postsynaptic sites.[5] By blocking these autoreceptors, this compound effectively disinhibits GABAergic terminals, leading to an increase in the release of GABA. This targeted action makes this compound a valuable pharmacological tool for investigating the role of presynaptic GABAB receptors in various physiological and pathological processes, including epilepsy and anxiety.

Mechanism of Action of this compound

This compound exerts its effects by competitively binding to and blocking presynaptic GABAB receptors. These receptors are coupled to inhibitory Gi/o proteins.[4] Upon activation by endogenous GABA, the Gi/o protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[6][7] The Gβγ subunit directly inhibits voltage-gated calcium channels (VGCCs) and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels.[2][6] The collective effect of these actions is a reduction in calcium influx into the presynaptic terminal and hyperpolarization of the terminal membrane, both of which suppress neurotransmitter release.

By antagonizing these receptors, this compound prevents this inhibitory cascade, resulting in a sustained release of GABA. This enhanced GABAergic transmission can then lead to a greater activation of postsynaptic GABAA and GABAB receptors, ultimately influencing neuronal excitability.

Signaling Pathway of Presynaptic GABAB Receptor Inhibition

Caption: Signaling pathway of presynaptic GABAB receptor modulation of GABA release and the antagonistic action of this compound.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from experimental studies investigating the effects of this compound on neuronal excitability.

| Parameter | Value | Experimental Model | Reference |

| IC50 for [3H]GABA Release | 43 µM | Electrically stimulated rat brain slices | |

| Antagonism of Baclofen-induced depression of spontaneous discharges | |||

| Baclofen EC50 | 6 µM | Rat neocortical preparations | |

| This compound Concentrations | 100, 300, 500 µM | Rat neocortical preparations | |

| pA2 value for this compound | 3.9 ± 0.1 | Rat neocortical preparations | |

| Effect on Postsynaptic Baclofen-induced hyperpolarization | Ineffective up to 1 mM | Rat neocortical preparations | [5] |

Table 1: Quantitative effects of this compound on GABA release and neuronal firing.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on neuronal excitability.

Patch-Clamp Recording of Spontaneous Discharges in Rat Neocortical Slices

This protocol is adapted from studies investigating the antagonism of baclofen-induced depression of spontaneous neuronal firing by this compound.[5]

Objective: To measure the effect of this compound on the frequency of spontaneous discharges in neocortical neurons and its ability to antagonize the effects of the GABAB agonist, baclofen.

Materials:

-

Animals: Male Sprague-Dawley rats.

-

Solutions:

-

Artificial Cerebrospinal Fluid (ACSF): Composed of (in mM): NaCl 124, KCl 3, KH2PO4 1.25, MgSO4 1.3, CaCl2 2.5, NaHCO3 26, and glucose 10. Continuously gassed with 95% O2 / 5% CO2.

-

Mg2+-free Krebs medium: ACSF with MgSO4 omitted to induce spontaneous discharges.

-

Intracellular Solution (for whole-cell configuration): Composed of (in mM): K-gluconate 140, HEPES 10, Mg-ATP 2, Na-GTP 0.2, EGTA 0.5. pH adjusted to 7.3 with KOH.

-

-

Drugs: Baclofen, this compound.

-

Equipment: Vibratome, patch-clamp amplifier, micromanipulator, recording chamber, microscope with DIC optics.

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate the rat.

-

Rapidly remove the brain and place it in ice-cold, oxygenated ACSF.

-

Cut coronal slices (300-400 µm thick) of the neocortex using a vibratome.

-

Transfer slices to a holding chamber with oxygenated ACSF at room temperature for at least 1 hour before recording.

-

-

Recording:

-

Transfer a slice to the recording chamber and perfuse with Mg2+-free Krebs medium at 32-34°C to induce spontaneous neuronal firing.

-

Visualize neurons in the neocortex (e.g., layer V pyramidal neurons) using a microscope with DIC optics.

-

Establish a whole-cell patch-clamp recording in current-clamp mode.

-

Record baseline spontaneous firing activity for 5-10 minutes.

-

-

Drug Application:

-

Apply baclofen (e.g., 6 µM) to the perfusion medium and record the depression of spontaneous firing.

-

After a stable effect of baclofen is observed, co-apply different concentrations of this compound (e.g., 100, 300, 500 µM) and record the reversal of the baclofen-induced depression.

-

Perform washout with the Mg2+-free Krebs medium between drug applications.

-

Data Analysis:

-

Measure the frequency of spontaneous action potentials (spikes/second) during baseline, baclofen application, and co-application of baclofen and this compound.

-

Construct concentration-response curves for baclofen's inhibitory effect and the antagonistic effect of this compound.

-

Calculate the pA2 value for this compound to quantify its antagonist potency.

Caption: Workflow for patch-clamp recording of spontaneous neuronal discharges.

[3H]GABA Release Assay from Brain Slices

This protocol is based on the methodology used to quantify the effect of this compound on GABA release.[5]

Objective: To measure the amount of radiolabeled GABA released from brain slices in response to electrical stimulation and to determine the effect of this compound on this release.

Materials:

-

Animals: Male Sprague-Dawley rats.

-

Solutions:

-

Krebs-Ringer Bicarbonate (KRB) buffer: Composed of (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11. Gassed with 95% O2 / 5% CO2.

-

[3H]GABA solution: KRB buffer containing [3H]GABA.

-

-

Drugs: this compound, Baclofen.

-

Equipment: Tissue chopper or vibratome, superfusion system, scintillation counter.

Procedure:

-

Slice Preparation and Loading:

-

Prepare brain slices (e.g., neocortex or hippocampus) as described in the patch-clamp protocol.

-

Pre-incubate the slices in oxygenated KRB buffer for 30 minutes at 37°C.

-

Incubate the slices in KRB buffer containing [3H]GABA (e.g., 0.1 µM) for 30 minutes to allow for uptake of the radiolabel.

-

-

Superfusion and Release:

-

Transfer the slices to a superfusion chamber and perfuse with oxygenated KRB buffer at a constant flow rate (e.g., 1 ml/min).

-

Collect fractions of the superfusate at regular intervals (e.g., every 2 minutes).

-

After a baseline collection period, stimulate the slices electrically (e.g., with bipolar electrodes, delivering square-wave pulses) to evoke GABA release. This is the first stimulation period (S1).

-

Continue collecting fractions during and after stimulation.

-

Introduce this compound into the perfusion medium and, after an equilibration period, apply a second identical electrical stimulation (S2).

-

To test for antagonism, baclofen can be co-perfused with this compound during the second stimulation period.

-

-

Quantification:

-

Measure the radioactivity in each collected fraction using a scintillation counter.

-

Calculate the fractional release of [3H]GABA for each fraction.

-

Determine the ratio of the evoked release in the second stimulation period to the first (S2/S1).

-

Data Analysis:

-

Compare the S2/S1 ratio in control conditions (without drug) to the S2/S1 ratio in the presence of different concentrations of this compound.

-

An increase in the S2/S1 ratio in the presence of this compound indicates an enhancement of GABA release.

-

Construct a concentration-response curve for the effect of this compound on [3H]GABA release and calculate the IC50 value.

Conclusion

This compound is a valuable pharmacological tool for the specific investigation of presynaptic GABAB receptor function. Its ability to selectively block these autoreceptors and thereby enhance GABA release provides a powerful means to modulate neuronal excitability. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals aiming to explore the therapeutic potential of targeting this critical regulatory mechanism in the central nervous system. Further research utilizing these and other advanced techniques will continue to elucidate the complex role of presynaptic GABAB receptors in health and disease, potentially paving the way for novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identifying the role of pre-and postsynaptic GABAB receptors in behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CGP 36216 is a selective antagonist at GABA(B) presynaptic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABAB receptor modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABAB receptor modulation of adenylate cyclase activity in rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Presynaptic GABA-B Receptors and the Antagonist CGP36216

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth examination of the function of presynaptic γ-aminobutyric acid type B (GABA-B) receptors and the pharmacological effects of the selective antagonist, CGP36216. This document consolidates key quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental procedures.

Introduction to Presynaptic GABA-B Receptors

γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). Its effects are mediated by two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. GABA-B receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating neuronal excitability and synaptic transmission.[1]

Presynaptic GABA-B receptors are predominantly located on the axon terminals of neurons. Their activation by GABA in the synaptic cleft leads to the inhibition of neurotransmitter release.[2] This occurs through several mechanisms, including the inhibition of voltage-gated calcium channels (CaV2.1 and CaV2.2) and the modulation of the synaptic vesicle release machinery.[1][2] These receptors can act as both autoreceptors, inhibiting the release of GABA itself, and as heteroreceptors, modulating the release of other neurotransmitters such as glutamate.

The Role of this compound as a Selective Presynaptic GABA-B Receptor Antagonist

This compound, with the chemical name (3-aminopropyl)ethylphosphinic acid, is a selective antagonist of presynaptic GABA-B receptors.[3][4] Its selectivity allows for the specific investigation of the role of these presynaptic receptors in contrast to their postsynaptic counterparts. Studies have shown that this compound is largely ineffective at postsynaptic GABA-B receptors, which are primarily coupled to the activation of inwardly rectifying potassium (GIRK) channels.[3][5]

The primary action of this compound is to block the inhibitory effect of GABA on presynaptic GABA-B receptors. This disinhibition leads to an increase in the release of neurotransmitters. For example, this compound has been shown to increase the release of GABA from nerve terminals, demonstrating its antagonist activity at presynaptic autoreceptors.[3][5]

Quantitative Data on this compound Activity

The following tables summarize key quantitative data regarding the pharmacological activity of this compound.

Table 1: In Vitro Efficacy and Potency of this compound

| Parameter | Value | Species | Preparation | Description | Reference(s) |

| IC50 | 43 µM | Rat | Electrically stimulated brain slices | Concentration of this compound that causes a half-maximal increase in [3H]GABA release. | [3][5] |

| pA2 | 3.9 ± 0.1 | Rat | Neocortical preparations | Antagonism of baclofen-induced depression of spontaneous discharges. | [3][5] |

| Ki | 0.3 µM | Not Specified | GABA-B Receptor | Binding affinity of this compound to the GABA-B receptor. | [6] |

Table 2: Selectivity of this compound

| Receptor Type | Effect | Concentration | Species | Preparation | Reference(s) |

| Presynaptic GABA-B | Antagonist | 100, 300, 500 µM | Rat | Neocortical preparations | Antagonizes baclofen-induced depression of spontaneous discharges. |

| Postsynaptic GABA-B | Ineffective | Up to 1 mM | Rat | Neocortical preparations | Does not antagonize baclofen-induced hyperpolarizations. |

Signaling Pathways of Presynaptic GABA-B Receptors

The activation of presynaptic GABA-B receptors initiates a signaling cascade that culminates in the inhibition of neurotransmitter release. The following diagram illustrates this pathway.

Caption: Presynaptic GABA-B receptor signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of presynaptic GABA-B receptors and the effects of this compound.

Electrophysiology: Whole-Cell Patch-Clamp Recordings

This protocol is designed to measure the effect of this compound on synaptic transmission in brain slices.

Materials:

-

Vibratome

-

ACSF (Artificial Cerebrospinal Fluid)

-

Recording chamber

-

Patch-clamp amplifier and data acquisition system

-

Glass micropipettes

-

Internal solution (e.g., containing Cs⁺ and QX-314 to block postsynaptic GABA-B responses)

-

This compound, baclofen

-

Bipolar stimulating electrode

Procedure:

-

Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated ACSF.

-

Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour.

-

Transfer a slice to the recording chamber and perfuse with oxygenated ACSF.

-

Establish a whole-cell patch-clamp recording from a neuron of interest.

-

Place a stimulating electrode in a region that provides synaptic input to the recorded neuron.

-

Evoke synaptic currents (e.g., inhibitory postsynaptic currents, IPSCs, or excitatory postsynaptic currents, EPSCs) by delivering electrical stimuli.

-

Record baseline synaptic responses.

-

Apply the GABA-B receptor agonist, baclofen, to the bath to suppress synaptic transmission.

-

Co-apply this compound with baclofen to observe the reversal of the baclofen-induced suppression.

-

Analyze the amplitude and frequency of the synaptic currents to quantify the effects of the drugs.

In Vivo Microdialysis for Neurotransmitter Release

This protocol measures the extracellular levels of neurotransmitters in the brain of a freely moving animal.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Fraction collector

-

HPLC system with appropriate detector (e.g., electrochemical or fluorescence)

-

Ringer's solution (perfusate)

-

This compound

Procedure:

-

Anesthetize the animal and place it in a stereotaxic apparatus.

-

Implant a guide cannula targeting the brain region of interest.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with Ringer's solution at a low flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound systemically or locally through the microdialysis probe (retrodialysis).

-

Continue to collect dialysate samples to measure the change in neurotransmitter levels.

-

Analyze the concentration of neurotransmitters (e.g., GABA, glutamate) in the dialysate using HPLC.

Receptor Binding Assay

This protocol determines the binding affinity of this compound to GABA-B receptors.

Materials:

-

Brain tissue homogenate

-

Radiolabeled ligand (e.g., [3H]CGP54626, a high-affinity GABA-B antagonist)

-

Unlabeled this compound

-

Binding buffer

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare cell membranes from a brain region known to express GABA-B receptors.

-

Incubate the membranes with a fixed concentration of the radiolabeled ligand.

-

For competition binding, add increasing concentrations of unlabeled this compound to the incubation mixture.

-

Incubate to allow binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the IC50 of this compound, which can then be used to calculate the Ki.

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures.

Caption: Electrophysiology experimental workflow.

References

- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CGP 36216 is a selective antagonist at GABA(B) presynaptic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CGP 36216 hydrochloride | GABAB Receptors | Tocris Bioscience [tocris.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound hydrochloride | GABA Receptor | 1781834-71-6 | Invivochem [invivochem.com]

CGP36216: A Technical Guide to its Chemical Structure, Properties, and Selective Antagonism at Presynaptic GABA B Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP36216, known chemically as (3-Aminopropyl)ethylphosphinic acid hydrochloride, is a selective antagonist of the γ-aminobutyric acid type B (GABA B ) receptor.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. A key focus is its distinct mechanism of action, demonstrating preferential antagonism at presynaptic GABA B autoreceptors with minimal effect on postsynaptic receptors.[1][2][3] This document consolidates key experimental findings and provides detailed methodologies for relevant assays, serving as a critical resource for researchers in neuroscience and drug development exploring the therapeutic potential of GABA B receptor modulation.

Chemical Structure and Physicochemical Properties

This compound is an organophosphorus compound and a structural analog of the principal inhibitory neurotransmitter, GABA.[2] Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (3-Aminopropyl)ethylphosphinic acid hydrochloride |

| Chemical Formula | C₅H₁₄NO₂P·HCl |

| Molecular Weight | 187.6 g/mol [1][4] |

| CAS Number | 123691-29-2[3] |

| Canonical SMILES | CCP(CCCN)(O)=O.Cl[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical Appearance | White solid[3] |

| Purity | ≥98% (HPLC)[1] |

| Solubility | Soluble in water (to 100 mM) and DMSO (to 100 mM).[1] Also soluble in PBS (pH 7.2) at 10 mg/ml, and to a lesser extent in ethanol (5 mg/ml) and DMF (0.25 mg/ml).[4] |

| Storage and Stability | Store desiccated at room temperature.[1] Stable for at least four years when stored at -20°C.[4] |

Mechanism of Action: Selective Presynaptic GABA B Receptor Antagonism

This compound functions as a selective and potent antagonist at GABA B receptors.[3] GABA B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and sustained inhibitory neurotransmission.[3] These receptors are present on both presynaptic terminals, where they act as autoreceptors to inhibit neurotransmitter release, and on postsynaptic membranes, where they induce hyperpolarization.

A distinguishing feature of this compound is its preferential activity at presynaptic GABA B receptors.[1][2][3] It effectively blocks the inhibitory effect of GABA B agonists, such as baclofen, on the release of GABA. However, it is largely ineffective at antagonizing the postsynaptic hyperpolarization induced by these agonists.[2][3]

Table 3: Pharmacological Data for this compound

| Parameter | Value | Species/Preparation |

| IC₅₀ | 43 µM (for increase in [³H]GABA release) | Rat brain slices[2][3] |

| Kᵢ | 0.3 µM (binding to GABA B receptor) | Not specified |

| pA₂ | 3.9 ± 0.1 (against baclofen-induced suppression of spontaneous discharges) | Rat neocortical preparations[2] |

The selective presynaptic action of this compound suggests it can disinhibit the release of GABA from nerve terminals without directly affecting postsynaptic neuronal excitability. This property makes it a valuable tool for dissecting the distinct roles of pre- and postsynaptic GABA B receptors in neural circuits.

Caption: Signaling pathway of presynaptic and postsynaptic GABA B receptors and the antagonistic action of this compound.

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

GABA Release Assay from Electrically Stimulated Brain Slices

This assay measures the effect of this compound on the release of radiolabeled GABA from brain tissue.

Methodology:

-

Tissue Preparation:

-

Rat temporo-parietal cortex slices are prepared (typically 300-400 µm thick).

-

Slices are pre-incubated with [³H]GABA in the presence of a glial GABA uptake inhibitor (e.g., β-alanine) to ensure neuronal loading.

-

-

Superfusion:

-

The [³H]GABA-loaded slices are placed in a superfusion chamber.

-

Slices are continuously superfused with a physiological medium (e.g., Krebs-Henseleit solution) containing a GABA transaminase inhibitor (e.g., aminooxyacetic acid) and a neuronal GABA reuptake inhibitor (e.g., SK&F 89976A) to prevent GABA degradation and reuptake.[3]

-

-

Stimulation and Sample Collection:

-

The slices are subjected to electrical field stimulation (e.g., 5 Hz for 5 minutes) to evoke GABA release.

-

Superfusate fractions are collected at regular intervals before, during, and after stimulation.

-

-

Quantification:

-

The tritium content of each fraction is determined by liquid scintillation counting to quantify the amount of [³H]GABA released.

-

-

Drug Application:

-

This compound is added to the superfusion medium at various concentrations to assess its effect on both basal and electrically evoked [³H]GABA release.

-

The effect of this compound can be compared to the effect of a known GABA B agonist (e.g., baclofen) and its reversal by this compound can be demonstrated.[2]

-

Caption: Experimental workflow for the [³H]GABA release assay.

Electrophysiological Recording of Postsynaptic Potentials

This method is used to assess the effect of this compound on postsynaptic GABA B receptor function by measuring baclofen-induced hyperpolarization.

Methodology:

-

Slice Preparation:

-

Coronal slices of rat neocortex (typically 400-500 µm thick) are prepared and maintained in an interface or submerged recording chamber.

-

-

Intracellular Recording:

-

Intracellular recordings are obtained from neurons in the neocortex (e.g., layer V pyramidal neurons) using sharp microelectrodes filled with an appropriate electrolyte (e.g., 2 M potassium acetate).

-

-

Drug Application:

-

A stable baseline membrane potential is recorded.

-

The GABA B agonist, baclofen, is applied to the superfusion medium to induce hyperpolarization of the neuronal membrane.

-

This compound is then co-applied with baclofen to determine its ability to antagonize the baclofen-induced hyperpolarization.

-

-

Data Acquisition and Analysis:

-

Changes in membrane potential are recorded and analyzed to quantify the magnitude of hyperpolarization.

-

The effect of different concentrations of this compound on the baclofen response is measured to determine its potency as a postsynaptic antagonist.

-

Conclusion

This compound is a valuable pharmacological tool for the investigation of GABA B receptor function. Its selective antagonism of presynaptic GABA B receptors allows for the specific modulation of neurotransmitter release without the confounding effects of postsynaptic receptor blockade. The data and protocols presented in this guide provide a solid foundation for researchers utilizing this compound to explore the intricate roles of GABA B receptors in both normal brain function and in the pathophysiology of neurological and psychiatric disorders.

References

- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 2. GABAB receptor modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Release of gamma-[3H]aminobutyric acid (GABA) from electrically stimulated rat cortical slices and its modulation by GABAB autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identifying the role of pre-and postsynaptic GABAB receptors in behavior - PMC [pmc.ncbi.nlm.nih.gov]

CGP36216 Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of the Selective GABAB Presynaptic Receptor Antagonist

This technical guide provides a comprehensive overview of CGP36216 hydrochloride, a selective antagonist of presynaptic GABAB receptors. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience. This document details the compound's physicochemical properties, pharmacological actions, relevant signaling pathways, and detailed experimental protocols.

Physicochemical Properties

This compound hydrochloride is the hydrochloride salt of (3-Aminopropyl)ethylphosphinic acid. It is a white solid with the following properties:

| Property | Value | References |

| Molecular Formula | C5H14NO2P·HCl | [1][2] |

| Molecular Weight | 187.6 g/mol | [1][2] |

| CAS Number | 1781834-71-6 | [1][2] |

| Purity | ≥98% (HPLC) | [1][3] |

| Solubility | Soluble to 100 mM in water and DMSO. Also soluble in PBS (pH 7.2) at 10 mg/ml, and to a lesser extent in ethanol (5 mg/ml) and DMF (0.25 mg/ml). | [1][2] |

| Storage | Desiccate at room temperature for short-term storage. For long-term storage, it is recommended to store at -20°C. The compound is stable for at least 4 years under these conditions. | [2] |

Pharmacology and Mechanism of Action

This compound is a selective antagonist of GABAB receptors, with a notable preference for presynaptic receptors over postsynaptic ones.[4]

| Pharmacological Parameter | Value | References |

| IC50 | 43 µM | [4][5] |

| Ki | 0.3 µM | [6] |

Mechanism of Action at the Synapse

GABAB receptors are G-protein coupled receptors (GPCRs) that mediate the inhibitory effects of GABA. Presynaptic GABAB autoreceptors, when activated by GABA in the synaptic cleft, inhibit further GABA release. This compound exerts its effect by blocking these presynaptic autoreceptors. This antagonism removes the inhibitory feedback loop, leading to an increase in the release of GABA from the presynaptic terminal.[4][7]

Signaling Pathway

The antagonism of presynaptic GABAB receptors by this compound disrupts the normal signaling cascade that inhibits neurotransmitter release. The general signaling pathway is as follows:

Caption: Antagonism of Presynaptic GABAB Receptors by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the properties and effects of this compound.

Radioligand Binding Assay for GABAB Receptors

This protocol is adapted from standard methods for determining the binding affinity of a compound to GABAB receptors.[8][9][10]

Objective: To determine the Ki of this compound for the GABAB receptor.

Materials:

-

Rat brain tissue

-

[3H]-GABA or other suitable radioligand

-

This compound hydrochloride

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Homogenizer

-

Centrifuge

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brains in a suitable buffer.

-

Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove large debris.

-

Centrifuge the supernatant at high speed (e.g., 140,000 x g) to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.

-

Resuspend the final pellet in binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation (0.1-0.2 mg of protein per well).

-

Add a fixed concentration of radioligand (e.g., 5 nM [3H]-muscimol).

-

Add varying concentrations of this compound.

-

For non-specific binding, add a high concentration of unlabeled GABA (e.g., 10 mM).

-

Incubate at 4°C for 45 minutes.

-

-

Termination and Counting:

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of this compound and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for a Radioligand Binding Assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for assessing the effect of this compound on GABAergic currents in neurons.[11][12][13][14]

Objective: To measure the effect of this compound on spontaneous or evoked inhibitory postsynaptic currents (IPSCs).

Materials:

-

Brain slices or cultured neurons

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution (e.g., K-gluconate based)

-

This compound hydrochloride

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pipettes

Procedure:

-

Preparation:

-

Prepare brain slices or plate cultured neurons.

-

Prepare fresh aCSF and intracellular solution.

-

Pull recording pipettes with a resistance of 3-7 MΩ.

-

-

Recording:

-

Place the preparation in the recording chamber and perfuse with aCSF.

-

Fill a pipette with intracellular solution and obtain a giga-ohm seal on a neuron.

-

Rupture the membrane to achieve the whole-cell configuration.

-

In voltage-clamp mode, hold the cell at a potential to record IPSCs (e.g., 0 mV to record GABAA receptor-mediated currents).

-

-

Drug Application:

-

Record baseline spontaneous or evoked IPSCs.

-

Perfuse the bath with aCSF containing a known concentration of this compound.

-

Record IPSCs in the presence of the drug.

-

Wash out the drug with aCSF to observe recovery.

-

-

Data Analysis:

-

Analyze the frequency and amplitude of IPSCs before, during, and after drug application.

-

A significant increase in IPSC frequency would be consistent with the antagonist effect of this compound at presynaptic GABAB autoreceptors.

-

Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

ADME and Toxicology

Currently, there is limited publicly available information specifically detailing the Absorption, Distribution, Metabolism, Excretion (ADME), and toxicological profile of this compound. Further studies are required to fully characterize these properties, which are crucial for any potential therapeutic development. The provided in-vivo study information indicates that the compound is centrally active following administration in animal models.[6][15]

Conclusion

This compound hydrochloride is a valuable research tool for investigating the role of presynaptic GABAB receptors in neuronal function. Its selectivity for presynaptic over postsynaptic receptors allows for the specific dissection of presynaptic inhibitory mechanisms. The information and protocols provided in this guide are intended to facilitate further research into the pharmacological and physiological effects of this compound. As with any research compound, it is imperative that appropriate safety precautions are taken and that further studies are conducted to fully elucidate its complete pharmacological, pharmacokinetic, and toxicological profile.

References

- 1. rndsystems.com [rndsystems.com]

- 2. caymanchem.com [caymanchem.com]

- 3. CGP 36216 hydrochloride | GABAB Receptors | Tocris Bioscience [tocris.com]

- 4. apexbt.com [apexbt.com]

- 5. CGP 36216 hydrochloride | TargetMol [targetmol.com]

- 6. This compound hydrochloride | GABA Receptor | 1781834-71-6 | Invivochem [invivochem.com]

- 7. CGP 36216 is a selective antagonist at GABA(B) presynaptic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PDSP - GABA [kidbdev.med.unc.edu]

- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 11. Whole Cell Patch Clamp Protocol [protocols.io]

- 12. docs.axolbio.com [docs.axolbio.com]

- 13. Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons - PMC [pmc.ncbi.nlm.nih.gov]